Formylpyruvate

Vue d'ensemble

Description

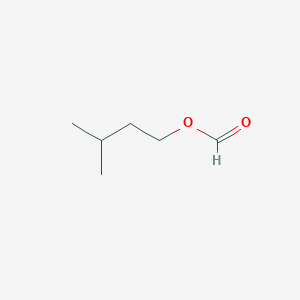

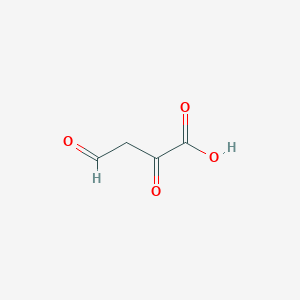

Formylpyruvate, also known as 2,4-Dioxobutanoic acid, is a chemical compound with the molecular formula C4H4O4 . It has an average mass of 116.072 Da and a monoisotopic mass of 116.010956 Da .

Synthesis Analysis

The synthesis of this compound involves a series of biochemical reactions. In Arthrobacter sp. IN13, the initial hydroxylation of 4-hydroxypyridine is catalyzed by a flavin-dependent monooxygenase (KpiA). A product of the monooxygenase reaction is identified as 3,4-dihydroxypyridine, and a subsequent oxidative opening of the ring is performed by a hypothetical amidohydrolase (KpiC). The 3-(N-formyl)-formiminopyruvate formed in this reaction is further converted by KpiB hydrolase to 3-formylpyruvate .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C4H4O4 . The InChI representation of its structure is InChI=1S/C4H4O4/c5-2-1-3(6)4(7)8/h2H,1H2,(H,7,8) .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, in the last step of glycolysis, Pyruvate kinase catalyzes the irreversible conversion of ADP and phosphoenolpyruvate to ATP and pyruvic acid .Physical and Chemical Properties Analysis

This compound has an average mass of 116.072 Da and a monoisotopic mass of 116.010956 Da . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Sialic Acid Assay : β-Formylpyruvic acid, derived from sialic acids, is used in the thiobarbituric acid assay. This assay measures the release of bound sialic acid by sialidase and distinguishes sialic acids from other sugar acids found in bacteria (Warren, 1959).

Microbial Metabolism of Pyridine Ring : In the study of Agrobacterium sp. metabolism, formylpyruvate was identified as a metabolic product. The study sheds light on the microbial utilization of pyridine compounds, expanding the understanding of microbial metabolic pathways (Watson, Houghton, & Cain, 1974).

4-Hydroxyphenylpyruvate Dioxygenase Studies : Research on human liver 4-hydroxyphenylpyruvate dioxygenase provides insights into the enzyme's kinetics and reaction mechanisms, important for understanding metabolic disorders (Rundgren, 1977).

Spray Reagent for Sugars and Acids : β-Formylpyruvic acid from periodate oxidation products is used in assays for sugars and acids. This application in analytical chemistry enhances the detection and study of these compounds (Warren, 1960).

Formic Acid in Prebiotic Chemistry : Formic acid is investigated for its potential as a prebiotic reducing agent. Understanding its interactions and transformations, such as into formyl compounds, can shed light on early Earth chemistry and the origins of life (Sandoval & Young, 1973).

Copolymer Synthesis and Properties : The electrochemical synthesis of pyrrole–formyl pyrrole copolymer and its properties are studied for potential applications in sensors, showcasing the role of this compound derivatives in polymer science (Gholami, Moozarm Nia, & Alias, 2015).

Formyltetrahydrofolate Enzyme Function : The enzyme formyltetrahydrofolate hydrolase in Escherichia coli is studied for its role in balancing tetrahydrofolate pools, which is crucial for understanding cellular metabolism and its regulation (Nagy, Marolewski, Benkovic, & Zalkin, 1995).

Orientations Futures

Propriétés

IUPAC Name |

2,4-dioxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4/c5-2-1-3(6)4(7)8/h2H,1H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZSWHPLZBZVLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00147808 | |

| Record name | 3-Formylpyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1069-50-7 | |

| Record name | 3-Formylpyruvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Formylpyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.